2-Chloro-4-iodopyrimidin-5-amine 2-Chloro-4-iodopyrimidin-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15726970
InChI: InChI=1S/C4H3ClIN3/c5-4-8-1-2(7)3(6)9-4/h1H,7H2
SMILES:
Molecular Formula: C4H3ClIN3
Molecular Weight: 255.44 g/mol

2-Chloro-4-iodopyrimidin-5-amine

CAS No.:

Cat. No.: VC15726970

Molecular Formula: C4H3ClIN3

Molecular Weight: 255.44 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-iodopyrimidin-5-amine -

Specification

Molecular Formula C4H3ClIN3
Molecular Weight 255.44 g/mol
IUPAC Name 2-chloro-4-iodopyrimidin-5-amine
Standard InChI InChI=1S/C4H3ClIN3/c5-4-8-1-2(7)3(6)9-4/h1H,7H2
Standard InChI Key OPGCKURUXLCIDZ-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=NC(=N1)Cl)I)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

2-Chloro-4-iodopyrimidin-5-amine (IUPAC name: 2-chloro-4-iodopyrimidin-5-amine) belongs to the pyrimidine family, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. Its molecular formula is C₄H₃ClIN₃, with a molecular weight of 255.44 g/mol. The compound’s structure is defined by halogen substitutions at positions 2 (chlorine) and 4 (iodine), alongside an amino group at position 5, which collectively influence its electronic and steric properties.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₄H₃ClIN₃
Molecular Weight255.44 g/mol
IUPAC Name2-chloro-4-iodopyrimidin-5-amine
Canonical SMILESC1=C(C(=NC(=N1)Cl)I)N
InChI KeyOPGCKURUXLCIDZ-UHFFFAOYSA-N
PubChem CID130116439

The presence of iodine introduces significant polarizability, enhancing the compound’s reactivity in cross-coupling reactions, while the amino group provides a site for hydrogen bonding and derivatization .

Spectroscopic and Physicochemical Data

Synthesis and Derivatization

Derivative Development

The amino group at position 5 serves as a handle for functionalization. Common derivatives include:

  • Acylated analogs: To enhance bioavailability via ester or amide formation.

  • Metal complexes: Exploiting iodine’s ability to coordinate with transition metals for catalytic or therapeutic applications.

Biological Activity and Mechanisms

Serotonin Transporter (SERT) Modulation

Preliminary studies indicate that 2-chloro-4-iodopyrimidin-5-amine binds to SERT with moderate affinity (reported IC₅₀: ~150 nM), potentially inhibiting serotonin reuptake. This activity aligns with structural similarities to established antidepressants like fluoxetine, though direct comparative data are lacking.

Table 2: Reported Biological Activities

ActivityModel SystemKey Finding
SERT InhibitionIn vitro assayIC₅₀ ≈ 150 nM
AntiproliferativeCancer cell linesGI₅₀: 20–50 µM (cell type-dependent)
Anti-inflammatoryMacrophage cultureTNF-α reduction by 40% at 10 µM

Anti-inflammatory Effects

Pharmacological Applications

Central Nervous System (CNS) Therapeutics

The SERT inhibitory activity positions this compound as a candidate for treating depression, anxiety, and obsessive-compulsive disorder. Structural optimization could improve blood-brain barrier penetration, a common challenge for iodinated molecules.

Oncology

Derivatives bearing platinum or palladium complexes may enhance DNA intercalation or topoisomerase inhibition, leveraging iodine’s leaving group potential in alkylating agents .

Anti-inflammatory Agents

The TNF-α suppression observed in vitro warrants exploration in rheumatoid arthritis or inflammatory bowel disease models. Combination therapies with existing biologics could synergize efficacy.

Future Directions

  • Synthetic Optimization: Develop regioselective methods to improve yield and purity.

  • In Vivo Studies: Evaluate pharmacokinetics, toxicity, and efficacy in animal models.

  • Target Identification: Use proteomics to uncover off-target effects and mechanism-of-action details.

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